Methyl 2,4-dimethylbenzoylformate
CAS No.:
Cat. No.: VC13379408
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O3 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl 2-(2,4-dimethylphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C11H12O3/c1-7-4-5-9(8(2)6-7)10(12)11(13)14-3/h4-6H,1-3H3 |
| Standard InChI Key | NEPRNQBRUCNGFB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)C(=O)OC)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C(=O)OC)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Methyl 2,4-dimethylbenzoylformate (IUPAC: methyl 2,4-dimethylphenylglyoxylate) has the molecular formula CHO, with a molecular weight of 192.21 g/mol (calculated from parent compound data ). The structure comprises a benzoylformate backbone esterified with methanol, featuring two methyl groups at the 2- and 4-positions of the aromatic ring (Figure 1). This substitution pattern enhances steric hindrance and electronic effects compared to unsubstituted methyl benzoylformate, influencing reactivity and solubility .
Table 1: Structural Comparison with Methyl Benzoylformate
| Property | Methyl Benzoylformate | Methyl 2,4-Dimethylbenzoylformate |
|---|---|---|
| Molecular Formula | CHO | CHO |
| Molecular Weight | 164.16 g/mol | 192.21 g/mol |
| Substituents | None | 2-CH, 4-CH |
| Boiling Point | 246–248°C | ~270–280°C (estimated) |
Synthesis Methods
Conventional Esterification
The synthesis of methyl benzoylformate derivatives typically involves the esterification of substituted benzoylformic acids with methanol. For Methyl 2,4-dimethylbenzoylformate, the precursor 2,4-dimethylbenzoylformic acid undergoes acid-catalyzed esterification:
This method mirrors the production of methyl benzoylformate, where sulfuric acid catalyzes the reaction under reflux . Yield optimization requires careful control of stoichiometry and temperature .
Advanced Catalytic Approaches
Recent patents describe bromination and free-radical initiation techniques for benzoylformate derivatives. For example, CN104610541A discloses a method using bromine and stabilizers (e.g., 4-methyl-2,6-di-tert-butylphenol) in chlorobenzene or cyclohexane, achieving yields >90%. Adapting this to Methyl 2,4-dimethylbenzoylformate would involve substituting 2,2-dimethoxyacetophenone with a 2,4-dimethyl analog .
Physical and Chemical Properties
Solubility and Stability
The addition of methyl groups reduces polarity, enhancing solubility in non-polar solvents like cyclohexane and chlorobenzene . Water solubility decreases proportionally, estimated at <1 g/L (vs. 2 g/L for methyl benzoylformate ). Stability under UV light is critical for photoinitiator applications; the dimethyl variant likely exhibits slower photodegradation due to steric protection of the carbonyl group .
Reactivity
Methyl 2,4-dimethylbenzoylformate retains the photoinitiating properties of its parent compound, generating free radicals under UV exposure to initiate polymerization . The methyl substituents may alter the absorption spectrum, shifting the optimal activation wavelength.
Applications
UV-Curable Coatings and Inks
As a photoinitiator, Methyl 2,4-dimethylbenzoylformate enables rapid curing of coatings with improved adhesion and chemical resistance. Its modified structure may reduce volatility and migration, addressing limitations noted in CN104610541A .
Pharmaceutical Intermediates
The compound’s enantioselective reduction potential, demonstrated in methyl benzoylformate , suggests utility in synthesizing chiral agents like (R)-methyl mandelate. Biocatalytic methods using Saccharomyces cerevisiae AS2.1392 could achieve enantiomeric excess >95% .
Future Directions
Research priorities include:
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